![molecular formula C12H16N2O2 B1439247 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170829-05-6](/img/structure/B1439247.png)
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
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Overview
Description
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, often referred to as 8-ATM-2,3-DHBX, is a synthetic compound with a wide range of biochemical and physiological effects. It has been studied for its potential use in a variety of laboratory experiments, as well as its potential applications in scientific research.
Scientific Research Applications
Antioxidant Activity and Lipid Peroxidation Inhibition
One study focused on the synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines via a one-pot microwave-assisted synthesis. These compounds were evaluated for their antioxidant activity and ability to inhibit lipid peroxidation. The findings indicated that certain derivatives were potent inhibitors of lipoxygenase and lipid peroxidation, showcasing their potential as antioxidants and for protecting against oxidative stress-related damage (Neochoritis et al., 2010).
Synthesis and Characterization of Benzoxazepine Derivatives
Another line of research described the synthesis and characterization of various benzoxazepine derivatives. These compounds were evaluated for their anticancer properties against breast cancer cells. The study highlighted the potent cytotoxicity of some derivatives towards both benign and metastatic breast cancer cell lines, suggesting their potential in cancer research (Odame et al., 2021).
Synthesis and Transformation into Related Compounds
Research into the synthesis of benzoxazepin-ones and their transformation into related compounds has also been documented. These efforts aim to explore the structural diversity and potential bioactivity of benzoxazepine derivatives through novel synthetic routes, contributing to the broader understanding of their chemical and biological properties (Ashwood et al., 1989).
Conformational Analysis
Studies have also been conducted on the conformational analysis of substituted benzoxazepin-4(5H)-one derivatives, providing insight into the preferred conformations of these molecules. This research is crucial for understanding how the structure of benzoxazepine derivatives influences their biological activity and potential applications (Ott et al., 1991).
properties
IUPAC Name |
8-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-10-6-8(13)4-5-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMRYPCNRQZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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